

An In-depth Technical Guide to Aquacobalamin: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aquacobalamin**

Cat. No.: **B15570535**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquacobalamin, also known as Vitamin B12a, is a vital naturally occurring form of cobalamin. It serves as a crucial precursor to the metabolically active coenzyme forms, methylcobalamin and adenosylcobalamin, which are essential for fundamental cellular processes, including DNA synthesis and cellular energy production. This document provides a comprehensive technical overview of **aquacobalamin**, detailing its intricate chemical structure, physicochemical properties, and its central role in human metabolism. Furthermore, it outlines key experimental protocols for its analysis and synthesis, offering a valuable resource for professionals in research and drug development.

Chemical Structure

Aquacobalamin possesses a complex organometallic structure centered around a cobalt (III) ion coordinated within a corrin macrocycle.^[1] Its structure is analogous to a porphyrin ring but is more flexible and less conjugated.

The key structural features are:

- Corrin Ring: A macrocyclic ring system that chelates the central cobalt ion.
- Cobalt (III) Ion: The reactive center of the molecule.

- Axial Ligands: The cobalt ion is further coordinated to two axial ligands, which define the specific form of cobalamin.
 - Alpha (α) Axial Ligand: In biologically active forms, this position is occupied by a 5,6-dimethylbenzimidazole (DMB) nucleotide, which is attached to the corrin ring via a phosphoribosyl linkage.[2]
 - Beta (β) Axial Ligand: In **aquacobalamin**, this position is occupied by a water molecule (H_2O).[1][3]

This coordination of a water molecule in the beta-axial position is the defining characteristic of **aquacobalamin**.[1] It exists in a pH-dependent equilibrium with hydroxocobalamin (where the ligand is OH^-), with a pK_a of approximately 7.8.[4] Below this pH, the aqua form (H_2OCbl^+) predominates.

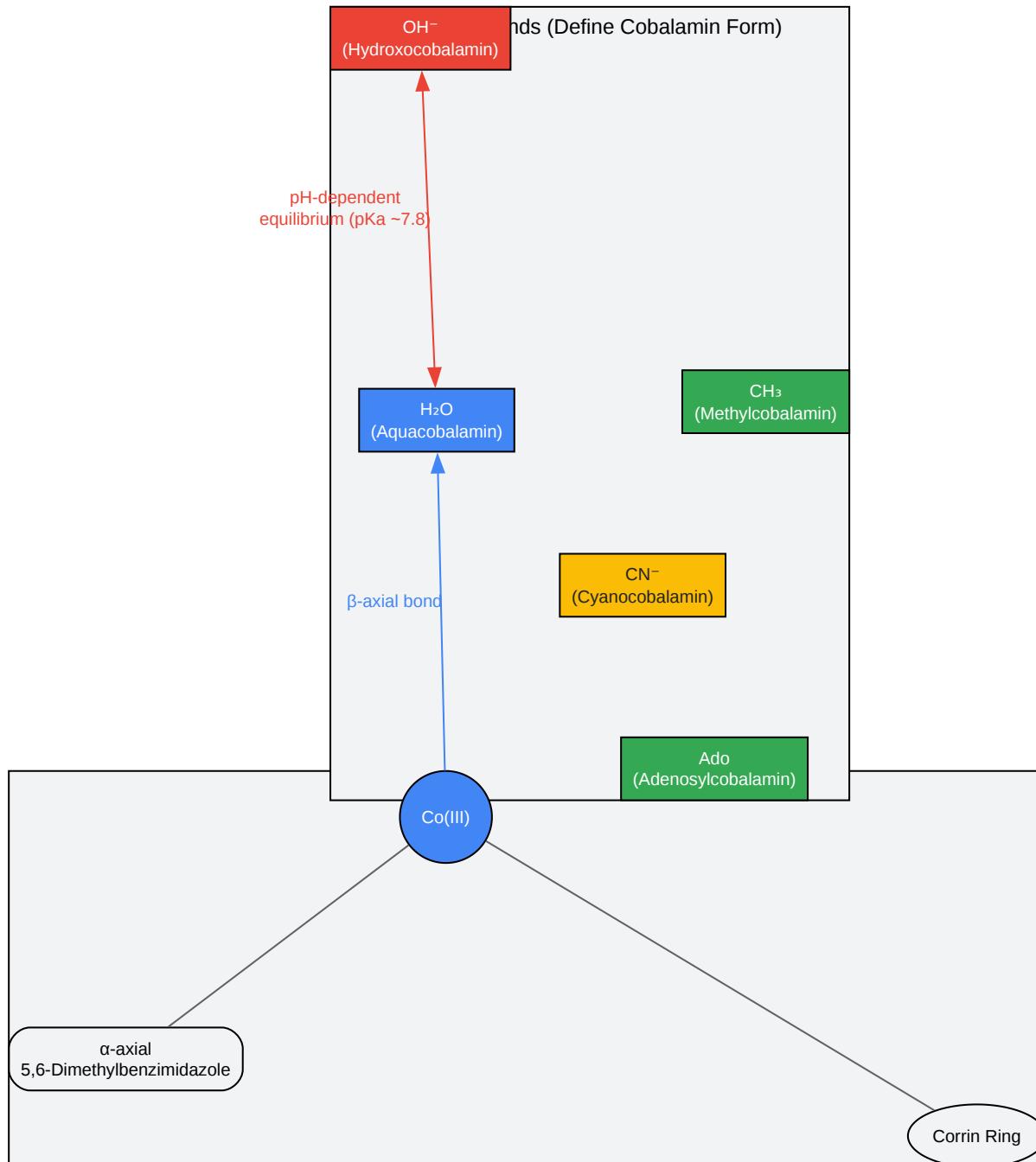

[Click to download full resolution via product page](#)

Figure 1. Relationship of **Aquacobalamin** to other Cobalamins.

Physicochemical Properties

Aquacobalamin is a dark red crystalline powder.[\[1\]](#) Its polar nature, conferred by the coordinated water molecule and the numerous amide groups on the corrin ring, makes it highly soluble in water.[\[1\]](#)

Data Summary

The quantitative properties of **aquacobalamin** are summarized in the tables below.

Property	Value	Reference(s)
IUPAC Name	cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate;hydrochloride	[1]
Molecular Formula	C ₆₂ H ₉₁ ClCoN ₁₃ O ₁₅ P	[1]
Molecular Weight	1383.8 g/mol	[1]
CAS Number	13422-52-1	[1] [5]
Appearance	Dark red crystals or powder	[1]
Solubility	Highly soluble in water	[1]

Table 1: General Properties of **Aquacobalamin**

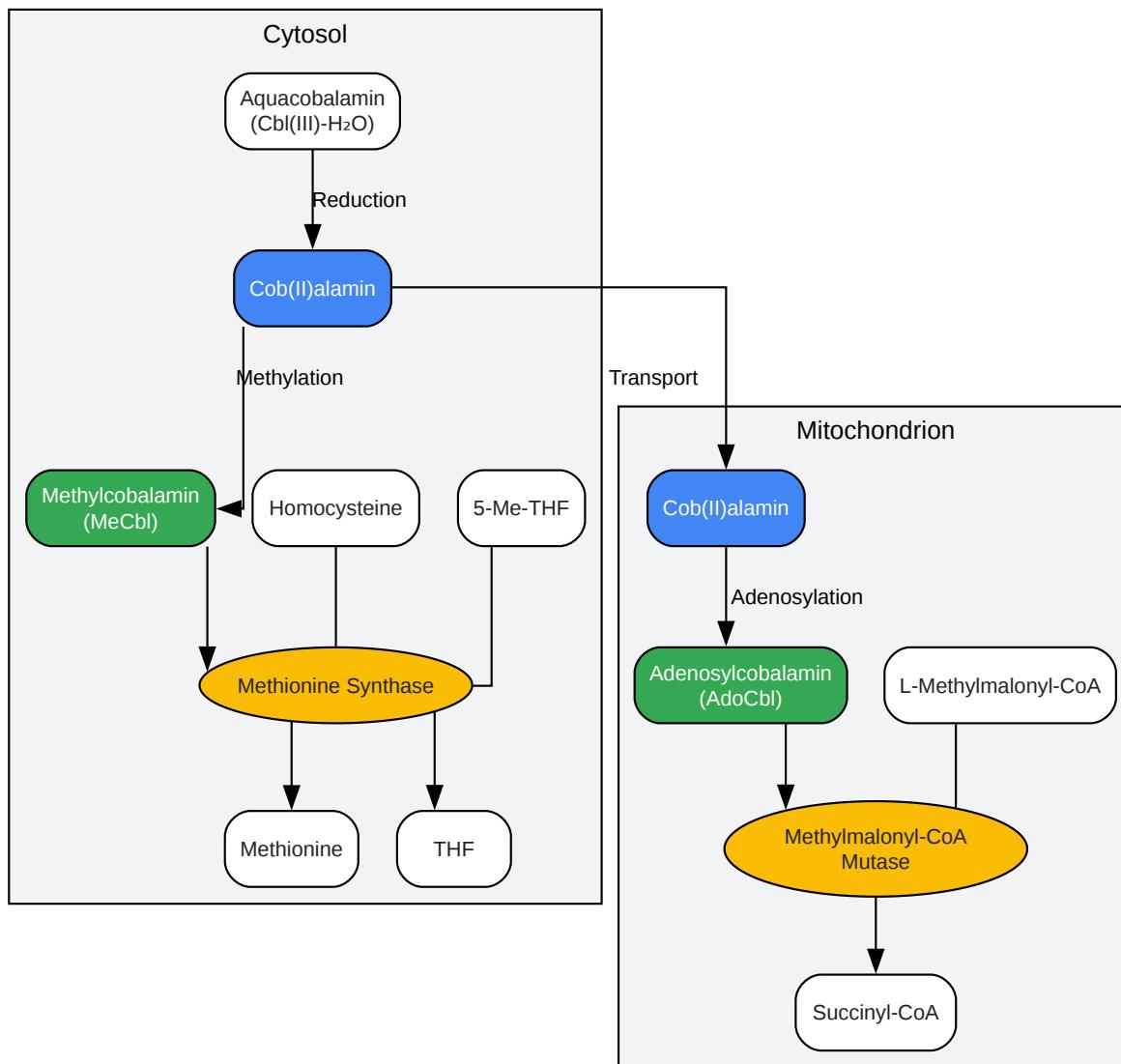
Property	Details	Reference(s)
pH Stability	Stable in acidic conditions (optimum pH 4-6.5). ^{[6][7]} It is known to degrade in neutral and alkaline solutions, especially when exposed to light.	^{[1][6][7]}
Thermal Stability	Degrades at high temperatures.	^[1]
Light Sensitivity	Like other cobalamins, it is sensitive to light. Aqueous solutions are photolabile. ^[6]	
Reactivity	The cobalt center can participate in redox reactions. The aqua ligand is labile and can be readily substituted by other ligands, such as cyanide, sulfite, or the imidazole side chain of histidine in proteins. ^[3] ^[8] This reactivity is central to its biological processing.	^{[1][3][8]}

Table 2: Stability and Reactivity Profile

Spectroscopic Properties

The UV-Vis absorption spectrum of **aquacobalamin** is characteristic of cobalamins, showing distinct peaks that are useful for its identification and quantification.

Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Notes	Reference(s)
~353 nm	-	Corresponds to the γ -band, characteristic of the corrin ring.	[9]
~505 nm	-	Corresponds to the α/β -bands.	[9]
~528 nm	-	Corresponds to the α/β -bands. The exact positions and intensities of these peaks can be sensitive to pH and solvent conditions.[9]	[9]


Table 3: UV-Vis Absorption Maxima in Aqueous Solution

Biochemical Role and Signaling Pathways

Aquacobalamin, along with hydroxocobalamin, is a key physiological form of Vitamin B12. After cellular uptake, it must be converted into its two active coenzyme forms: methylcobalamin (MeCbl) and 5'-deoxyadenosylcobalamin (AdoCbl). This intracellular processing is a multi-step enzymatic pathway.

- Reduction: **Aquacobalamin** (Cbl(III)) is reduced to cob(II)alamin (Cbl(II)) and subsequently to cob(I)alamin (Cbl(I)) by cellular reductases.
- Cytosolic Pathway: In the cytosol, Cbl(I) acts as a nucleophile, accepting a methyl group from 5-methyltetrahydrofolate in a reaction catalyzed by methionine synthase. This regenerates tetrahydrofolate and forms methylcobalamin (MeCbl). MeCbl is then used by methionine synthase to convert homocysteine to methionine, a crucial step in one-carbon metabolism.[8]
- Mitochondrial Pathway: In the mitochondria, Cbl(II) is converted to AdoCbl by cobalamin adenosyltransferase. AdoCbl serves as the cofactor for methylmalonyl-CoA mutase, which

catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key reaction in the catabolism of odd-chain fatty acids and certain amino acids.[8]

[Click to download full resolution via product page](#)

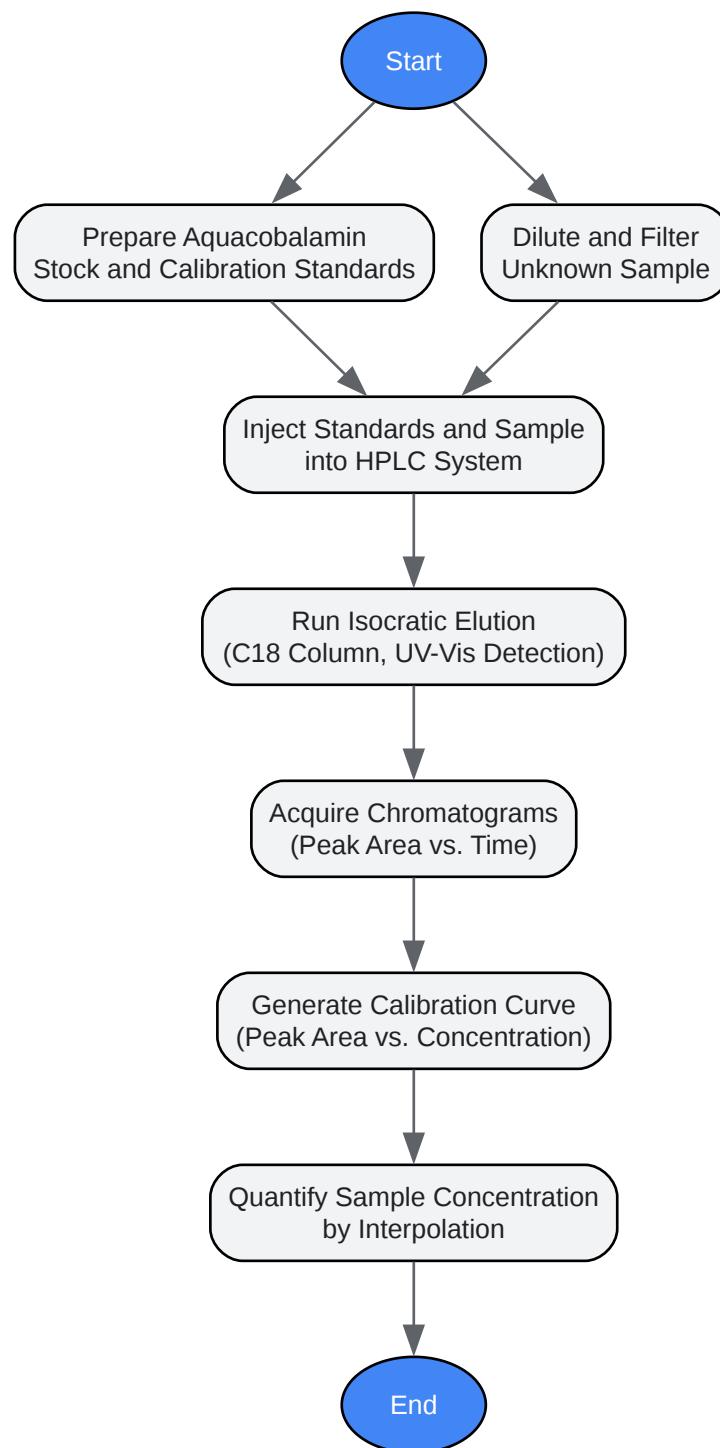
Figure 2. Intracellular Conversion and Function of Cobalamins.

Experimental Protocols

Protocol for Quantification by Reverse-Phase HPLC (RP-HPLC)

This protocol is adapted from established methods for cobalamin analysis and allows for the separation and quantification of **aquacobalamin** in solution.[10][11]

Objective: To determine the concentration of **aquacobalamin** in an aqueous sample.


Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
- C18 analytical column (e.g., Phenomenex Luna® 5 µm C18, 150 x 4.6 mm).[10]
- **Aquacobalamin** standard of known purity.
- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Methanol.
- Volumetric flasks, pipettes, and syringes with 0.22 µm filters.

Methodology:

- Standard Preparation:
 - Prepare a stock solution of **aquacobalamin** (e.g., 100 µg/mL) in deionized water. Protect from light using an amber flask.
 - Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 20 µg/mL).
- Sample Preparation:
 - Dilute the unknown sample with deionized water to fall within the concentration range of the calibration curve.

- Filter all standards and samples through a 0.22 µm syringe filter before injection.
- Chromatographic Conditions:
 - Mobile Phase: Isocratic elution with 35:65 (v/v) Methanol: 0.1% Phosphoric Acid.[\[10\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 353 nm (or 528 nm).
 - Injection Volume: 20 µL.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area of the **aquacobalamin** standard against its concentration.
 - Determine the concentration of **aquacobalamin** in the unknown sample by interpolating its peak area from the calibration curve.

[Click to download full resolution via product page](#)

Figure 3. Experimental Workflow for HPLC Quantification.

Protocol for Chemical Conversion of Cyanocobalamin to Aquacobalamin

This protocol describes a method for preparing **aquacobalamin** from the more common and stable cyanocobalamin.^[1]

Objective: To synthesize **aquacobalamin** from cyanocobalamin.

Materials:

- Cyanocobalamin (CNCbl).
- Sodium sulfite (Na_2SO_3).
- Sodium nitrite (NaNO_2).
- Hydrochloric acid (HCl) or other suitable acid for pH adjustment.
- pH meter.
- Stir plate and stir bar.
- Beakers and other standard laboratory glassware.

Methodology:

- Formation of Sulfitocobalamin:
 - Dissolve cyanocobalamin in an aqueous solution.
 - Add sodium sulfite. The sulfite ions will displace the cyanide ligand to form sulfitocobalamin.
- Conversion to Nitritocobalamin:
 - Adjust the pH of the sulfitocobalamin solution to be acidic (pH 1-4) using HCl. This pH range is crucial for product stability.^[1]

- Add sodium nitrite to the solution. The nitrite ions will displace the sulfite ligand, forming nitritocobalamin.
- Generation of **Aquacobalamin**:
 - The nitritocobalamin intermediate is then treated with compounds that release nitrous acid under the acidic conditions. This step facilitates the displacement of the nitro group by a water molecule, yielding **aquacobalamin**.
- Purification:
 - The final product can be purified using techniques such as column chromatography to separate the **aquacobalamin** from any remaining reactants or byproducts.

Note: All steps should be performed with protection from direct light to prevent photodegradation of the cobalamins.

Conclusion

Aquacobalamin is a structurally complex and biochemically significant form of Vitamin B12. Its unique properties, including high water solubility and a labile aqua ligand, are central to its role as a direct precursor to the essential coenzymes methylcobalamin and adenosylcobalamin. A thorough understanding of its structure, stability, and reactivity is indispensable for researchers in nutrition, biochemistry, and pharmacology, as well as for professionals involved in the development and quality control of vitamin supplements and therapeutic formulations. The experimental protocols provided herein offer standardized methods for its reliable quantification and synthesis, facilitating further research into its multifaceted biological functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Aquocobalamin (EVT-444453) | 13422-52-1 [evitachem.com]

- 2. researchgate.net [researchgate.net]
- 3. X-ray Structural Characterization of Imidazolylcobalamin and Histidinylcobalamin: Cobalamin Models for Aquacobalamin Bound to the B12 Transporter Protein Transcobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aquacobalamin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies on the Reaction of Nitrocobalamin with Glutathione: Kinetic evidence for formation of an aquacobalamin intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aquacobalamin Accelerates Orange II Destruction by Peroxymonosulfate via the Transient Formation of Secocorrinoid: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Aquacobalamin: Structure, Properties, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15570535#aquacobalamin-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com